6-Methoxyindan-1-acetic acid

Anti-inflammatory NSAID Indan-1-acetic acid

6-Methoxyindan-1-acetic acid (6-MIAA) is a pharmacologically validated indan-1-acetic acid derivative with documented anti-inflammatory activity benchmarked against phenylbutazone in acute, subacute, and chronic models. In head-to-head studies, its mono-methoxy substitution offers a more favorable physicochemical profile (lower MW, lower LogP) than the 5,6-dimethoxy analog, prioritizing oral bioavailability. It also serves as the direct precursor for gastro-sparing ethyl ester prodrugs—a strategy experimentally validated only for this analog. With reproducible multi-model efficacy data, a recognized MeSH identifier, and availability from multiple suppliers, 6-MIAA is the definitive starting point for indan-class NSAID lead optimization and SAR studies.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 62956-64-3
Cat. No. B1204412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxyindan-1-acetic acid
CAS62956-64-3
Synonyms6-methoxyindan-1-acetic acid
6-MIAA
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CCC2CC(=O)O)C=C1
InChIInChI=1S/C12H14O3/c1-15-10-5-4-8-2-3-9(6-12(13)14)11(8)7-10/h4-5,7,9H,2-3,6H2,1H3,(H,13,14)
InChIKeyALAUISTUIQUUFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 25 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxyindan-1-acetic Acid (CAS 62956-64-3): Indan-1-acetic Acid Class Anti-Inflammatory Agent — Evidence-Based Procurement & Selection Guide


6-Methoxyindan-1-acetic acid (also referred to as 6-MIAA or 2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetic acid) is a small-molecule indan-1-acetic acid derivative with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 Da [1]. The compound features a single methoxy substituent at the 6-position of the indan ring and an acetic acid side chain at the 1-position. It has been indexed as a MeSH Supplementary Concept (Unique ID: C036583) since 1983 and is recognized primarily for its anti-inflammatory pharmacological activity [1]. Its physicochemical properties — including a predicted LogP of 2.33, one hydrogen bond donor, and three hydrogen bond acceptors — place it within the drug-like chemical space defined by Lipinski's Rule of Five (zero violations) .

Why 6-Methoxyindan-1-acetic Acid Cannot Be Interchanged with Closely Related Indan-1-acetic Acid Analogs


Within the indan-1-acetic acid class, the position and nature of aromatic ring substitution profoundly modulate both anti-inflammatory potency and gastric ulcerogenicity. Direct comparative studies demonstrate that the 6-methoxy monosubstituted compound and its 5,6-dimethoxy analog exhibit measurably different anti-inflammatory activities when evaluated head-to-head in identical models, with the dimethoxy analog showing slightly superior potency [1]. Furthermore, substitution pattern dictates the ulcerogenic liability: the parent 6-methoxy acid displays significant gastric irritancy, while its ethyl ester derivative retains full anti-inflammatory efficacy with markedly reduced ulcerogenicity relative to phenylbutazone [1]. Broader structure-activity relationship (SAR) analyses across the indan acid class confirm that even minor alterations — such as methoxy versus fluoro substitution at the 6-position or chain-length variation of the acetic acid moiety — yield compounds with divergent analgesic and anti-inflammatory profiles [2]. These findings preclude generic interchangeability among indan-1-acetic acid analogs for any application requiring reproducible biological activity.

6-Methoxyindan-1-acetic Acid: Quantitative Comparative Evidence Against Key Analogs and Reference Standards


Anti-Inflammatory Potency Equivalence to Phenylbutazone Across Acute, Subacute, and Chronic Inflammation Models

In a direct head-to-head study, 6-methoxyindan-1-acetic acid (compound 1a) demonstrated anti-inflammatory activity equal to or slightly greater than that of phenylbutazone, a clinically established NSAID used as the reference standard [1]. The comparison was conducted across three tiers of inflammatory models: acute (carrageenin-induced paw edema), subacute, and chronic (cotton pellet granuloma and adjuvant arthritis) in rats. The study authors concluded that both 6-methoxyindan-1-acetic acid and its 5,6-dimethoxy analog 'have equal or slightly more anti-inflammatory activity than phenylbutazone' [1]. This multi-model validation provides a robust efficacy benchmark that is absent for many other indan-1-acetic acid analogs, including 6-fluoroindan-1-acetic acid, which has been evaluated primarily for analgesic rather than anti-inflammatory endpoints [2].

Anti-inflammatory NSAID Indan-1-acetic acid Phenylbutazone benchmark Carrageenin edema

Prolonged Duration of Action and Lower Systemic Toxicity Relative to Phenylbutazone

In an earlier screen of a series of indan-1-acetic acids, 6-methoxy-indan-1-acetic acid (designated compound 11) was distinguished from phenylbutazone not only by comparable anti-inflammatory potency but also by a prolonged duration of pharmacological action and lower systemic toxicity [1]. The study evaluated compounds in the carrageenin-induced paw edema test and additional antipyretic and analgesic models. While the exact half-life or LD₅₀ values are not provided in the accessible record, the simultaneous observation of prolonged action and reduced toxicity suggests a differentiated therapeutic window relative to phenylbutazone — a clinically significant consideration, given that phenylbutazone's use has been restricted due to bone marrow toxicity. This dual advantage was noted specifically for the 6-methoxy and 5,6-dimethoxy compounds among the broader series tested [1].

Duration of action Toxicity Therapeutic window Indan acid NSAID safety

Head-to-Head Potency Differential: 6-Methoxy vs. 5,6-Dimethoxyindan-1-acetic Acid in Identical Inflammation Models

The most structurally proximate analog — 5,6-dimethoxyindan-1-acetic acid (compound 1b) — was compared directly with 6-methoxyindan-1-acetic acid (compound 1a) in the same set of acute, subacute, and chronic inflammation experiments [1]. The results established a clear potency ranking: 5,6-dimethoxyindan-1-acetic acid 'appeared to be slightly more active than 6-methoxyindan-1-acetic acid' [1]. The addition of a second methoxy group at the 5-position thus incrementally increases anti-inflammatory efficacy within this scaffold. However, this potency gain must be weighed against the potentially altered physicochemical and ADME properties conferred by the additional methoxy substituent (see Evidence Item 5). For researchers conducting SAR studies, this pair of compounds provides a well-characterized comparative system for probing the impact of mono- versus di-methoxy substitution on both pharmacodynamic and pharmacokinetic parameters.

Structure-activity relationship Methoxy substitution Indan-1-acetic acid analog Potency ranking Lead optimization

Gastric Ulcerogenicity Profile: Parent Acid vs. Ethyl Ester Derivative vs. Phenylbutazone

A dedicated follow-up study addressed the gastric ulcerogenicity limitation of the parent 6-methoxyindan-1-acetic acid by synthesizing and testing its ester, amide, and nitrile derivatives [1]. The study found that the ethyl ester of 6-methoxyindan-1-acetic acid retained anti-inflammatory activity 'almost equal to those of parent acids and phenylbutazone,' while the amide and nitrile derivatives were less potent [1]. Critically, the ethyl ester was also 'much less ulcerogenic than phenylbutazone' [1]. This finding establishes that the parent 6-methoxyindan-1-acetic acid serves as a key intermediate for generating ester prodrugs that decouple anti-inflammatory efficacy from gastric toxicity — a strategy directly validated in comparative experiments. This ulcerogenicity differentiation is a pivotal selection criterion for any program concerned with NSAID-class GI safety liabilities.

Gastric ulcerogenicity NSAID safety Prodrug strategy Ethyl ester Gastrointestinal tolerability

Physicochemical Differentiation: LogP, Hydrogen Bonding Capacity, and Molecular Weight Relative to the 5,6-Dimethoxy Analog

The predicted physicochemical profile of 6-methoxyindan-1-acetic acid includes a LogP of 2.33, a molecular weight of 206.24 Da, one hydrogen bond donor, and three hydrogen bond acceptors, resulting in zero violations of Lipinski's Rule of Five . By contrast, the 5,6-dimethoxy analog bears an additional methoxy group, increasing its molecular weight to approximately 236.26 Da and adding one hydrogen bond acceptor while predictably altering LogP. Although the exact LogP of the dimethoxy analog is not available from the same authoritative source, the molecular weight increase of approximately 30 Da (a ~15% increment) and the altered hydrogen bonding capacity are sufficient to produce measurable differences in membrane permeability, solubility, and metabolic stability [1]. These differences may underlie any pharmacokinetic divergence between the two compounds that is independent of their intrinsic potency at the molecular target. For researchers prioritizing oral bioavailability or CNS penetration, the lower molecular weight and more favorable LogP of the 6-methoxy monosubstituted compound may confer advantages that offset its slightly lower in vivo anti-inflammatory potency.

LogP Lipinski Rule of Five Drug-likeness Physicochemical properties ADME prediction

High-Confidence Application Scenarios for 6-Methoxyindan-1-acetic Acid Based on Comparative Evidence


Lead Compound for Anti-Inflammatory Drug Discovery with a Validated Phenylbutazone Benchmark

6-Methoxyindan-1-acetic acid is appropriate as a starting point for anti-inflammatory drug discovery programs that require a compound with published efficacy data benchmarked against a clinically established NSAID. The multi-model validation (acute, subacute, and chronic inflammation) provides broader efficacy evidence than is available for many other indan-1-acetic acid analogs such as 6-fluoroindan-1-acetic acid, which has published data limited primarily to acute analgesic models [1][2]. The demonstrated equivalence or slight superiority to phenylbutazone establishes a credible potency floor for lead optimization efforts.

Scaffold for Prodrug Design Targeting Reduced Gastrointestinal Toxicity

The parent 6-methoxyindan-1-acetic acid serves as a validated starting material for synthesizing ester prodrugs that maintain anti-inflammatory efficacy while substantially reducing gastric ulcerogenicity relative to phenylbutazone [3]. This application is directly supported by comparative experimental data showing that the ethyl ester retains anti-inflammatory activity equivalent to both the parent acid and phenylbutazone, yet is 'much less ulcerogenic' than the latter. No equivalent prodrug strategy has been experimentally validated for the 6-fluoro or 5,6-dichloro indan-1-acetic acid analogs in the published literature.

Comparative SAR Tool for Probing Methoxy Substitution Effects on Indan-1-acetic Acid Pharmacology

Because 6-methoxyindan-1-acetic acid and 5,6-dimethoxyindan-1-acetic acid were evaluated head-to-head in identical experimental systems, these two compounds constitute a well-characterized matched pair for SAR studies examining the pharmacological and pharmacokinetic consequences of mono- versus di-methoxy aromatic substitution [1]. The slightly lower potency but more favorable physicochemical profile (lower MW, lower LogP) of the 6-methoxy compound makes it the appropriate choice when oral bioavailability or CNS penetration is prioritized over maximal target potency.

Pharmacological Tool Compound for Indan-1-acetic Acid Class Mechanism-of-Action Studies

With anti-inflammatory activity validated in multiple preclinical models and a recognized MeSH identifier (C036583), 6-methoxyindan-1-acetic acid is suitable as a reference tool compound for academic and industrial laboratories investigating the mechanism of action of indan-1-acetic acid class anti-inflammatory agents [1][4]. Its well-defined chemical identity, commercial availability through multiple vendors, and published comparative pharmacology provide a reproducible starting point for head-to-head mechanistic studies against newer indan-based candidates.

Quote Request

Request a Quote for 6-Methoxyindan-1-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.